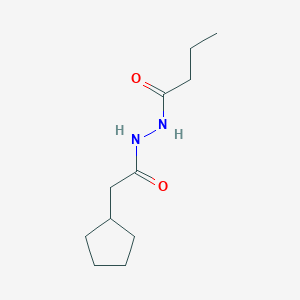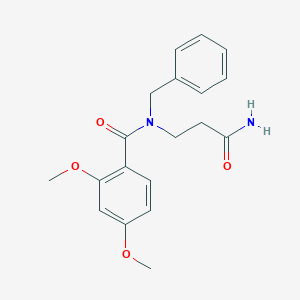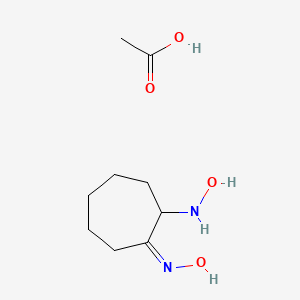
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopentylacetyl)-2-methoxybenzohydrazide, also known as CPA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA-2 is a hydrazide derivative that belongs to the class of N-acylhydrazones. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has also been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In addition, N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been found to have antioxidant properties and to improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation. However, the compound has some limitations, including its poor solubility in water and its relatively low bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N'-(cyclopentylacetyl)-2-methoxybenzohydrazide. One area of interest is the development of new formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of the potential therapeutic applications of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide in various disease conditions, including neurodegenerative diseases, inflammatory bowel disease, and cancer. Further studies are also needed to elucidate the exact mechanism of action of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide and to identify potential targets for drug development.
Synthesemethoden
The synthesis of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide involves the reaction of 2-methoxybenzohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The reaction mixture is refluxed for several hours, and the resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N'-(2-cyclopentylacetyl)-2-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-13-9-5-4-8-12(13)15(19)17-16-14(18)10-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYSGHUYYDOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)

